- Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases, World Intellectual Property Organization, , ,

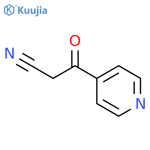

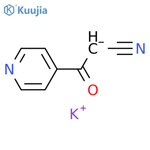

Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

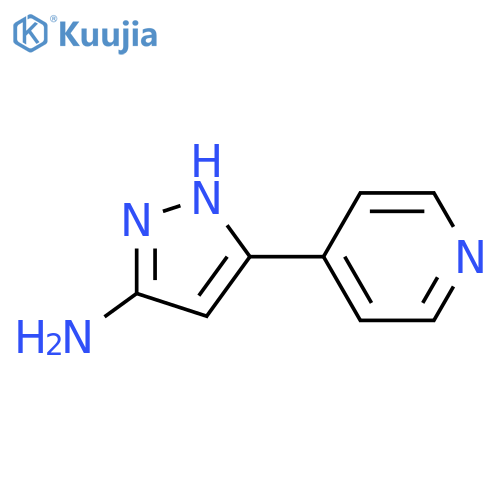

91912-53-7 structure

상품 이름:5-(4-pyridyl)-1H-pyrazol-3-amine

5-(4-pyridyl)-1H-pyrazol-3-amine 화학적 및 물리적 성질

이름 및 식별자

-

- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine

- 1H-Pyrazol-3-amine,5-(4-pyridinyl)-

- 3-(Pyridin-4-yl)-1H-pyrazol-5-amine

- 5-(4-pyridinyl)-1H-Pyrazol-3-amine

- 5-pyridin-4-yl-1H-pyrazol-3-amine

- 3-amino-5-(4-pyridyl)-2H-pyrazole

- 3-amino-5-(pyridin-4-yl)-2H-pyrazole

- 5-(4-pyridinyl)-1H-pyrazole-3-amine

- 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine

- 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)

- Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)

- 3-Amino-5-(4-pyridinyl)-1H-pyrazole

- 3-Pyridin-4-yl-1H-pyrazol-5-amine

- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine

- 5-Amino-3-(pyridin-4-yl)-1H-pyrazole

- [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine

- 5-(4-pyridyl)-1H-pyrazol-3-amine

- AKOS005186875

- SCHEMBL238785

- CS-0208112

- 5-(4-pyridinyl)- 1H-Pyrazol-3-amine

- DB-000876

- EN300-55831

- BS-13663

- MFCD06738752

- 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-

- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR

- F31171

- AB27814

- 5-Pyridin-4-yl-1H-pyrazol-3-ylamine

- Z381217184

- SY184826

- 91912-53-7

- BCP26703

- DTXSID30596128

- 3-Amino-5-(4-pyridyl)-1H-pyrazole

- AKOS022358157

- MDRGSALNBWSYJX-UHFFFAOYSA-N

- 5-(pyridin-4-yl)-1-H-pyrazol-3-amine

-

- MDL: MFCD06738752

- 인치: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)

- InChIKey: MDRGSALNBWSYJX-UHFFFAOYSA-N

- 미소: N1C=CC(C2NN=C(N)C=2)=CC=1

계산된 속성

- 정밀분자량: 160.074896g/mol

- 표면전하: 0

- XLogP3: 0.5

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 1

- 동위원소 질량: 160.074896g/mol

- 단일 동위원소 질량: 160.074896g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 67.6Ų

- 중원자 수량: 12

- 복잡도: 144

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

실험적 성질

- 밀도: 1.3±0.1 g/cm3

- 융해점: 194-196 °C

- 비등점: 465.369 ℃ at 760 mmHg

- 플래시 포인트: 266.3±13.1 °C

- PSA: 67.59000

- LogP: 1.63510

- 증기압: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 위험 범주 코드: 22

- 보안 지침: H303+H313+H333

-

위험물 표지:

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(4-pyridyl)-1H-pyrazol-3-amine 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-(4-pyridyl)-1H-pyrazol-3-amine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM129984-5g |

5-(pyridin-4-yl)-1H-pyrazol-3-amine |

91912-53-7 | 95%+ | 5g |

$342 | 2024-07-20 | |

| TRC | P995173-1g |

5-\u200bPyridin-\u200b4-\u200byl-\u200b2H-\u200bpyrazol-\u200b3-\u200bylamine |

91912-53-7 | 1g |

$ 375.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-5g |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 97% | 5g |

¥3147.82 | 2025-01-22 | |

| Enamine | EN300-55831-0.25g |

3-(pyridin-4-yl)-1H-pyrazol-5-amine |

91912-53-7 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-55831-5.0g |

3-(pyridin-4-yl)-1H-pyrazol-5-amine |

91912-53-7 | 95.0% | 5.0g |

$166.0 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-25g |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 97% | 25g |

10176.51CNY | 2021-05-08 | |

| Chemenu | CM129984-1g |

5-(pyridin-4-yl)-1H-pyrazol-3-amine |

91912-53-7 | 95%+ | 1g |

$71 | 2024-07-20 | |

| TRC | P995173-50mg |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 50mg |

$81.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1193666-5g |

3-Amino-5-(4-pyridyl)-1H-pyrazole |

91912-53-7 | 95% | 5g |

$515 | 2023-09-01 | |

| eNovation Chemicals LLC | D969942-5g |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 95% | 5g |

$410 | 2024-07-28 |

5-(4-pyridyl)-1H-pyrazol-3-amine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 2 h, 100 °C

참조

- Preparation of substituted pyridine derivatives as SARM1 inhibitors, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile , Tetrahydrofuran ; 5 min, 60 °C

1.2 30 min, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 30 min, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

참조

- Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt

참조

- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Hydrazine Solvents: Ethanol , Tetrahydrofuran ; 18 h, reflux

참조

- Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: Hydrazine Solvents: Ethanol ; 18 h, reflux

참조

- Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

합성회로 7

반응 조건

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C

1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

참조

- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789), Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

합성회로 8

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C

참조

- Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection, World Intellectual Property Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 8 h, reflux; overnight, reflux

참조

- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

참조

- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

참조

- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, heated

참조

- Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 18 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 Reagents: Potassium carbonate ; 1 h, 90 °C

참조

- Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

참조

- Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

참조

- Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029

합성회로 16

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

참조

- Inflammatory-disease therapeutic or preventive agent-screening method, World Intellectual Property Organization, , ,

합성회로 17

반응 조건

1.1 Reagents: Hydrazine Solvents: Ethanol ; 3 h, reflux

참조

- Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 h, 90 °C

참조

- Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C

참조

- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,

합성회로 20

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

참조

- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,

5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

- N-(5-pyridin-4-yl-1H-pyrazol-3-yl)-acetamide

- 3-oxo-3-(4-pyridyl)propanenitrile

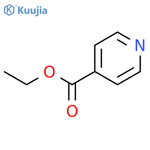

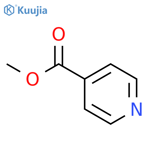

- ethyl pyridine-4-carboxylate

- 4-Pyridinepropanenitrile, β-oxo-, ion(1-), potassium

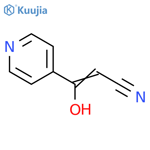

- 3-Hydroxy-3-(4-pyridinyl)-2-propenenitrile

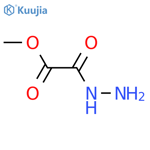

- methyl hydrazino(oxo)acetate

- Methyl isonicotinate

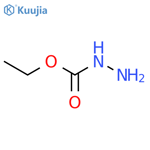

- Ethyl carbazate

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

5-(4-pyridyl)-1H-pyrazol-3-amine 관련 문헌

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine) 관련 제품

- 149246-87-7(3-(pyridin-3-yl)-1H-pyrazol-5-amine)

- 2458-26-6(5-phenyl-1H-pyrazole)

- 802919-05-7(4,5-Bis(4-methoxyphenyl)-1H-pyrazol-3-amine)

- 1145-01-3(3,5-Diphenylpyrazole)

- 154258-82-9(5-(4-Fluorophenyl)-1H-pyrazole)

- 45887-08-9(3-(1H-Pyrazol-3-yl)pyridine)

- 31230-17-8(3-Amino-5-methylpyrazole)

- 1572-10-7(5-phenyl-1H-pyrazol-3-amine)

- 78583-83-2(5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine)

- 92469-35-7(3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine

순결:99%/99%

재다:1g/5g

가격 ($):225.0/814.0